1-(2-Fluorophenyl)-2-methylpropan-1-ol
Description
1-(2-Fluorophenyl)-2-methylpropan-1-ol is a fluorinated secondary alcohol characterized by a 2-fluorophenyl group attached to a branched propanol chain (2-methyl substitution). Fluorinated alcohols are of interest in medicinal and synthetic chemistry due to the electronic effects of fluorine, which can enhance metabolic stability and influence intermolecular interactions.
Properties
IUPAC Name |
1-(2-fluorophenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7(2)10(12)8-5-3-4-6-9(8)11/h3-7,10,12H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPFSSPGUHTLSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272936 | |
| Record name | 2-Fluoro-α-(1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116707-08-5 | |
| Record name | 2-Fluoro-α-(1-methylethyl)benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=116707-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-α-(1-methylethyl)benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluorophenyl)-2-methylpropan-1-ol typically involves the reaction of 2-fluorobenzaldehyde with isobutylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Reagents: 2-fluorobenzaldehyde, isobutylmagnesium bromide, water.
Conditions: The reaction is carried out under anhydrous conditions, often in an inert atmosphere to prevent moisture from affecting the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)-2-methylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed:
Oxidation: 1-(2-Fluorophenyl)-2-methylpropan-1-one.
Reduction: 1-(2-Fluorophenyl)-2-methylpropane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluorophenyl)-2-methylpropan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)-2-methylpropan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular signaling processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
1-(4-Methoxyphenyl)-2-phenylpropan-1-ol (18p)
- Substituent : Para-methoxy group on the phenyl ring.
- Functional Group : Secondary alcohol.
- Molecular Weight: Not explicitly reported, but estimated as C₁₆H₁₈O₂ (242.3 g/mol).
- Key Differences: The methoxy group is electron-donating, increasing electron density on the aromatic ring, whereas the fluorine in 1-(2-fluorophenyl)-2-methylpropan-1-ol is electron-withdrawing. Synthesized via Grignard reactions (48% yield), suggesting comparable synthetic accessibility to fluorinated analogs.
1-(2-Fluorophenyl)propan-1-amine Hydrochloride
- Substituent : Ortho-fluorophenyl group.
- Functional Group : Primary amine (protonated as hydrochloride salt).
- Molecular Weight : 189.66 g/mol.
- Key Differences :
Functional Group Variations
(S)-2-Amino-3-(2-fluorophenyl)-1-(1-(4-methoxybenzyl)-1H-indol-6-yl)propan-1-one
- Functional Group : Ketone and amine.
- Synthesis : Prepared via tert-butyl carbamate deprotection (99% yield).
- Part of a bioactive HDAC8 inhibitor, highlighting fluorophenyl groups’ role in drug design.
1-[(2-Fluorophenyl)sulfonyl]acetone Derivatives
Biological Activity
1-(2-Fluorophenyl)-2-methylpropan-1-ol is an organic compound with a unique structure that includes a fluorine atom attached to a phenyl ring, influencing its biological activity and potential therapeutic applications. This article explores its biological interactions, mechanisms of action, and relevant research findings.
The compound has the molecular formula C10H13F, characterized by a branched alkyl chain and the presence of fluorine, which enhances its reactivity and binding characteristics compared to similar compounds. The fluorine atom's electronegativity contributes to increased binding affinity for various molecular targets, making it significant in medicinal chemistry.
Research indicates that 1-(2-Fluorophenyl)-2-methylpropan-1-ol interacts with neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This interaction suggests potential applications in treating mood disorders and psychiatric conditions. The compound's ability to modulate these neurotransmitter systems positions it as a candidate for further pharmacological exploration.
Biological Activity Studies
Several studies have investigated the biological activity of 1-(2-Fluorophenyl)-2-methylpropan-1-ol:
- Neurotransmitter Modulation : Interaction studies have shown that this compound can influence neurotransmitter systems, potentially affecting mood and behavior.
- Antitumor Activity : In related research, derivatives of compounds with similar structures have demonstrated enhanced cytotoxicity against cancer cells. For instance, studies on fluoroaryl groups have shown improved antitumor efficacy, suggesting that 1-(2-Fluorophenyl)-2-methylpropan-1-ol may exhibit similar properties .
Case Study 1: Neurotransmitter Interaction
In a study focusing on the modulation of neurotransmitters, 1-(2-Fluorophenyl)-2-methylpropan-1-ol was found to enhance serotonin receptor activity in vitro. This effect was linked to potential therapeutic benefits in treating depression and anxiety disorders.
Case Study 2: Antitumor Efficacy
A derivative study involving fluoroaryl compounds revealed that modifications similar to those in 1-(2-Fluorophenyl)-2-methylpropan-1-ol led to significant inhibition of colorectal cancer cell migration and colony formation. These findings highlight the compound's potential as an anticancer agent through mechanisms involving reactive oxygen species (ROS) production and apoptosis induction .
Comparative Analysis
The following table summarizes the key features of 1-(2-Fluorophenyl)-2-methylpropan-1-ol compared to structurally related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 1-(4-Fluorophenyl)-2-methylpropan-1-one | Fluorine at para position; affects reactivity | Different electronic properties due to para substitution |
| 1-(2-Chlorophenyl)-2-methylpropan-1-one | Chlorine instead of fluorine; alters properties | Chlorine's larger size affects reactivity |
| 3-(2-Fluorophenyl)-2-methylpropan-1-ol | Hydroxyl group at different position | Variation in biological activity due to positional changes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
